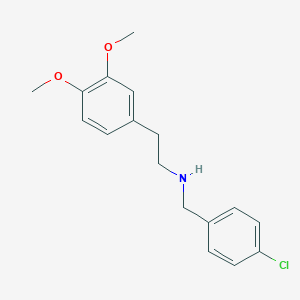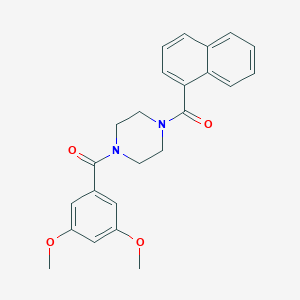![molecular formula C23H28ClN3O2 B249052 1-[1-(2-Chlorobenzoyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B249052.png)
1-[1-(2-Chlorobenzoyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(2-Chlorobenzoyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine, also known as mCPP, is a psychoactive drug that belongs to the class of phenylpiperazine derivatives. It is a popular research chemical that has been used extensively in scientific research to study the mechanisms of action of various psychoactive drugs.
Wirkmechanismus
MCPP acts as a non-selective serotonin receptor agonist, binding to various serotonin receptors, including 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2B, and 5-HT2C. It also acts as a weak dopamine receptor agonist. The exact mechanism of action of 1-[1-(2-Chlorobenzoyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine is not fully understood, but it is believed to modulate the release of various neurotransmitters, including serotonin, dopamine, and norepinephrine.
Biochemical and Physiological Effects:
This compound has been shown to induce a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It has also been shown to induce anxiety, panic attacks, and hallucinations. Additionally, this compound has been shown to modulate the release of various hormones, including cortisol and prolactin.
Vorteile Und Einschränkungen Für Laborexperimente
MCPP has several advantages for lab experiments. It is a well-characterized compound that is readily available and easy to synthesize. It has also been extensively studied, and its effects are well-documented. However, 1-[1-(2-Chlorobenzoyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine also has several limitations. It has a short half-life, which makes it difficult to study its long-term effects. Additionally, it has a narrow therapeutic index, which makes it difficult to use in clinical settings.
Zukünftige Richtungen
There are several future directions for the study of 1-[1-(2-Chlorobenzoyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine. One direction is to study its effects on different serotonin receptor subtypes and to develop more selective agonists and antagonists. Another direction is to study its effects on other neurotransmitter systems, such as the GABAergic and glutamatergic systems. Additionally, future studies could focus on the long-term effects of this compound and its potential therapeutic applications.
Conclusion:
In conclusion, this compound is a psychoactive drug that has been extensively used in scientific research to study the mechanisms of action of various psychoactive drugs. It acts as a non-selective serotonin receptor agonist and has been shown to induce a range of biochemical and physiological effects. While it has several advantages for lab experiments, it also has several limitations. Future studies could focus on developing more selective agonists and antagonists and studying its effects on other neurotransmitter systems.
Synthesemethoden
The synthesis of 1-[1-(2-Chlorobenzoyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine involves the reaction of 1-(2-chlorobenzoyl)piperidine with 2-methoxyphenylpiperazine. The reaction is carried out in the presence of a base, such as potassium carbonate, in anhydrous dimethylformamide. The resulting product is then purified by column chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
MCPP has been extensively used in scientific research to study the mechanisms of action of various psychoactive drugs. It has been used as a reference compound to evaluate the potency and efficacy of other psychoactive drugs. It has also been used to study the effects of serotonin receptor agonists and antagonists.
Eigenschaften
Molekularformel |
C23H28ClN3O2 |
|---|---|
Molekulargewicht |
413.9 g/mol |
IUPAC-Name |
(2-chlorophenyl)-[4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]methanone |
InChI |
InChI=1S/C23H28ClN3O2/c1-29-22-9-5-4-8-21(22)26-16-14-25(15-17-26)18-10-12-27(13-11-18)23(28)19-6-2-3-7-20(19)24/h2-9,18H,10-17H2,1H3 |
InChI-Schlüssel |
HCEHYAPZNYHIRS-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)C(=O)C4=CC=CC=C4Cl |
Kanonische SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)C(=O)C4=CC=CC=C4Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[4-(4-Fluoro-benzoyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B248979.png)
![[4-(Biphenyl-4-carbonyl)-piperazin-1-yl]-(2-fluoro-phenyl)-methanone](/img/structure/B248980.png)

![Biphenyl-4-yl[4-(phenylcarbonyl)piperazin-1-yl]methanone](/img/structure/B248982.png)



![1-(3-Ethoxy-4-methoxybenzyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B248994.png)